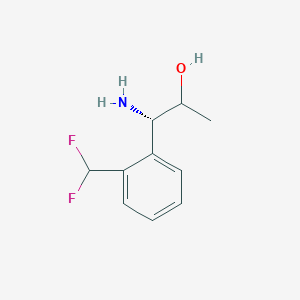
(1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-1-Amino-1-(2-(difluoromethyl)phenyl)propan-2-OL, also known by its CAS number 1708924-47-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, along with an amino and hydroxyl functional group. Its molecular formula is C10H13F2NO.
| Property | Value |
|---|---|
| Molecular Weight | 201.22 g/mol |
| CAS Number | 1708924-47-3 |
| Chemical Formula | C10H13F2NO |
| Melting Point | Not specified |
Antifungal Activity
Recent studies have shown that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives with structural similarities have demonstrated high efficacy against various fungal strains, including Candida albicans. The minimum effective concentration (MEC) for some analogs was reported to be as low as 0.31 μg/mL, highlighting their potency in inhibiting fungal growth .
The antifungal activity is often attributed to the inhibition of fungal enzyme systems involved in sterol biosynthesis, particularly through the inhibition of cytochrome P450 enzymes. This mechanism disrupts the integrity of fungal cell membranes, leading to cell death.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. While specific data on this compound is limited, related compounds have shown selective cytotoxic effects against cancer cells while sparing normal cells. For example, studies on similar structures indicated that they could induce apoptosis in cancer cells without significant toxicity to healthy cells .
Study 1: Antifungal Efficacy
In a comparative study involving several fluconazole analogs, it was found that certain derivatives exhibited enhanced antifungal activity compared to fluconazole itself. The study highlighted that structural modifications led to improved efficacy against C. albicans, with survival rates in murine models reaching 100% following treatment with these analogs at doses of 50 mg/kg .
Study 2: Pharmacokinetics and Toxicity
Pharmacokinetic assessments revealed that similar compounds reached peak plasma concentrations rapidly, suggesting good absorption and bioavailability. Toxicity studies indicated that racemic mixtures were well-tolerated at lower doses (1 mg/kg), while higher doses resulted in adverse effects. This suggests a need for careful dose optimization in therapeutic applications .
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1 |
InChI Key |
CIOHFHLKNSUNPE-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















